molecular formula C30H43NO5 B12527742 N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide CAS No. 797757-69-8

N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide

Cat. No.: B12527742
CAS No.: 797757-69-8
M. Wt: 497.7 g/mol
InChI Key: HRRPPJSWZUUOPM-UHFFFAOYSA-N
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Description

N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes heptyloxy and phenoxy groups attached to a butanamide backbone. Its molecular formula is C({31})H({45})NO(_{4}), and it has a molecular weight of approximately 497.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 2,5-Bis(heptyloxy)benzaldehyde: This intermediate is synthesized by reacting 2,5-dihydroxybenzaldehyde with heptyl bromide in the presence of a base such as potassium carbonate.

    Formation of 3-oxo-4-phenoxybutanoic acid: This step involves the reaction of phenoxyacetic acid with an appropriate acylating agent to form the desired keto acid.

    Coupling Reaction: The final step involves the coupling of 2,5-Bis(heptyloxy)benzaldehyde with 3-oxo-4-phenoxybutanoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The phenoxy and heptyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2,5-Bis(heptyloxy)phenyl]-3-oxo-4-phenoxybutanamide is unique due to its specific combination of heptyloxy and phenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

797757-69-8

Molecular Formula

C30H43NO5

Molecular Weight

497.7 g/mol

IUPAC Name

N-(2,5-diheptoxyphenyl)-3-oxo-4-phenoxybutanamide

InChI

InChI=1S/C30H43NO5/c1-3-5-7-9-14-20-34-27-18-19-29(35-21-15-10-8-6-4-2)28(23-27)31-30(33)22-25(32)24-36-26-16-12-11-13-17-26/h11-13,16-19,23H,3-10,14-15,20-22,24H2,1-2H3,(H,31,33)

InChI Key

HRRPPJSWZUUOPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC1=CC(=C(C=C1)OCCCCCCC)NC(=O)CC(=O)COC2=CC=CC=C2

Origin of Product

United States

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